molecular formula C18H18ClNO2 B1421570 (2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one CAS No. 1306753-64-9

(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B1421570
CAS No.: 1306753-64-9
M. Wt: 315.8 g/mol
InChI Key: GLQMQTGOBKVJAC-VAWYXSNFSA-N
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Description

(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one is an organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a conjugated system with a dimethylamino group, a chlorobenzyl ether, and a phenyl group, making it an interesting subject for chemical research and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one typically involves a multi-step process:

  • Formation of the Intermediate: : The initial step often involves the preparation of 4-[(4-chlorobenzyl)oxy]benzaldehyde. This can be achieved by reacting 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

  • Knoevenagel Condensation: : The intermediate 4-[(4-chlorobenzyl)oxy]benzaldehyde is then subjected to a Knoevenagel condensation reaction with dimethylaminoacetone. This reaction is typically carried out in the presence of a base such as piperidine or pyridine, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like thiols or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies focus on its ability to interact with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with biological macromolecules, while the chlorobenzyl ether moiety can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-{4-[(4-methylbenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one
  • (2E)-1-{4-[(4-fluorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one
  • (2E)-1-{4-[(4-bromobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one

Uniqueness

Compared to its analogs, (2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, which is not possible with other substituents like methyl or fluorine, potentially leading to different pharmacological profiles and industrial applications.

Properties

IUPAC Name

(E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-20(2)12-11-18(21)15-5-9-17(10-6-15)22-13-14-3-7-16(19)8-4-14/h3-12H,13H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQMQTGOBKVJAC-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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